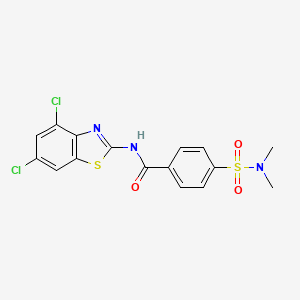
N-(4,6-dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4,6-Dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide” is a chemical compound with the molecular formula C16H13Cl2N3O3S2 . It is not intended for human or veterinary use and is available for research use only.
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as this compound, involves modern trends in the chemistry of 2-amino and 2-mercapto substituted benzothiazoles . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The key intermediate product prepared by the reaction of 6-nitro-2-aminobenzothiazole with proline activated by N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCl) with subsequent reduction of the nitro group is sulfonylated by arenesulfonyl chlorides at the free amino group .Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazole moiety, which is a bicyclic heterocycle with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen, and sulfur . This structure is part of what makes it biologically active and industrially demanded .Chemical Reactions Analysis
The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . These reactions are performed in water as the solvent, making the process much cheaper . Multistep one-pot reactions of the C-2-substituted benzothiazoles play a special role in the design of biologically active compounds .Physical And Chemical Properties Analysis
The molecular formula of this compound is C16H13Cl2N3O3S2, and it has an average mass of 430.329 Da and a monoisotopic mass of 428.977539 Da .Applications De Recherche Scientifique
Corrosion Inhibition
Benzothiazole derivatives have been investigated for their potential as corrosion inhibitors. One study focused on the corrosion inhibiting effect of benzothiazole derivatives against steel corrosion in a 1 M HCl solution. These inhibitors demonstrated higher stability and efficiency compared to previously reported inhibitors from the benzothiazole family, offering significant protection through both physical and chemical adsorption onto surfaces (Hu et al., 2016).
Photovoltaic Performance Enhancement
Research into the morphology control of polycarbazole-based bulk heterojunction solar cells has shown that the incremental increase in dimethyl sulfoxide in the solution can improve photovoltaic performance. The study demonstrated that optimizing the polymer-solvent interaction leads to improved domain structure and hole mobility in the active layer, significantly enhancing power conversion efficiency (Chu et al., 2011).
Antimicrobial and Antioxidant Activities
N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes were synthesized and characterized, revealing significant antibacterial activities against various strains such as Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa. This study highlights the potential of benzothiazole derivatives in developing new antibacterial agents with higher efficacy compared to some existing medications (Obasi et al., 2017).
Enzyme Inhibition and Molecular Docking
A study on the synthesis, biological evaluation, molecular docking, and DFT calculations of novel benzenesulfonamide derivatives, including chlorinated compounds, exhibited excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines. The research provides insights into the structural basis for the activity of these compounds, demonstrating their potential in cancer therapy (Fahim & Shalaby, 2019).
Orientations Futures
The future directions for this compound and similar benzothiazole derivatives involve developing new drugs and materials and new synthetic approaches and patterns of reactivity . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .
Propriétés
IUPAC Name |
N-(4,6-dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O3S2/c1-21(2)26(23,24)11-5-3-9(4-6-11)15(22)20-16-19-14-12(18)7-10(17)8-13(14)25-16/h3-8H,1-2H3,(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBWHJKLLRROOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2363470.png)
![N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2363472.png)
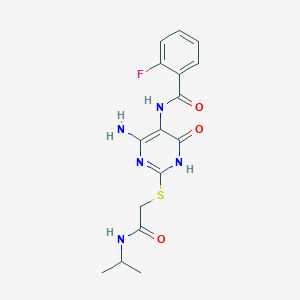
![N-[3-(dimethylamino)propyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2363478.png)
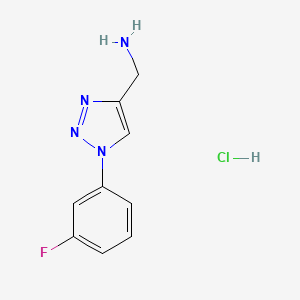
![(E)-5-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2363481.png)

![(5E)-3-(2-aminoethyl)-5-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2363483.png)
![9-(furan-2-ylmethyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2363484.png)
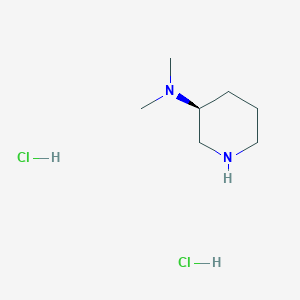

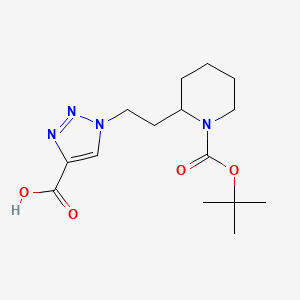
![N-(2,4-difluorophenyl)-2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2363491.png)
![2-(2,4-dichlorophenoxy)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2363492.png)